molecular formula C8H7BrF3NS B6210890 2-bromo-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole CAS No. 1566087-98-6

2-bromo-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No. B6210890
CAS RN: 1566087-98-6
M. Wt: 286.1
InChI Key:
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Description

2-Bromo-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole (2-Br-6-TFM-TBT) is an organic compound that is used in a variety of scientific and industrial applications. It is a heterocyclic compound, which means that it contains both carbon and nitrogen atoms in its ring-like structure. 2-Br-6-TFM-TBT is a colorless, crystalline solid at room temperature, and has a melting point of 134-135 °C. Its chemical formula is C7H7BrF3NS, and its molecular weight is 265.14 g/mol.

Scientific Research Applications

2-Br-6-TFM-TBT has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, such as amino acids, peptides, and heterocycles. It has also been used to synthesize polymers, such as polyurethanes and polyamides. In addition, 2-Br-6-TFM-TBT has been used in the synthesis of pharmaceuticals, such as antifungal and antiviral agents.

Mechanism of Action

The mechanism of action of 2-Br-6-TFM-TBT is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, which means that it helps to facilitate the formation of chemical bonds between molecules. In addition, it is thought that the compound may act as a nucleophile, meaning that it can react with certain molecules by donating electrons.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Br-6-TFM-TBT have not been extensively studied. However, some studies have indicated that the compound may have anti-inflammatory and antioxidant properties. In addition, the compound may have the potential to inhibit the growth of certain types of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Br-6-TFM-TBT in lab experiments is that it is relatively easy to synthesize. The compound is also relatively inexpensive and can be stored for long periods of time. However, there are some limitations to using the compound in lab experiments. For example, the compound is sensitive to light and air, and it can react with some other compounds. In addition, the compound is toxic and should be handled with care.

Future Directions

Given the potential applications of 2-Br-6-TFM-TBT, there are several future directions for research. One possible direction is to further investigate the compound’s biochemical and physiological effects. This could involve studying the compound’s ability to inhibit the growth of certain types of bacteria and fungi, as well as its potential anti-inflammatory and antioxidant properties. Another possible direction is to explore the compound’s potential applications in the synthesis of pharmaceuticals. Finally, further research could be conducted to explore the compound’s potential uses as a catalyst in the synthesis of organic compounds, such as amino acids, peptides, and heterocycles.

Synthesis Methods

2-Br-6-TFM-TBT can be synthesized in a two-step process. The first step involves the reaction of 2-bromo-4-trifluoromethyl-benzothiazole with potassium thiocyanate in an aqueous solution. This reaction produces 2-bromo-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole. The second step involves the reaction of the this compound with aqueous sodium hydroxide. This reaction produces the desired product, 2-Br-6-TFM-TBT.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole involves the bromination of 2-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole using bromine in the presence of a catalyst.", "Starting Materials": [ "2-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole", "Bromine", "Catalyst (such as iron or aluminum bromide)" ], "Reaction": [ "Add 2-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole to a reaction flask", "Add bromine dropwise to the reaction flask while stirring", "Add a catalyst (such as iron or aluminum bromide) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with water and dry it under vacuum", "Recrystallize the product from a suitable solvent (such as ethanol or acetone)" ] }

CAS RN

1566087-98-6

Molecular Formula

C8H7BrF3NS

Molecular Weight

286.1

Purity

95

Origin of Product

United States

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